molecular formula C6H9NO B13037645 2-Cyclobutyl-2-hydroxyacetonitrile

2-Cyclobutyl-2-hydroxyacetonitrile

Cat. No.: B13037645
M. Wt: 111.14 g/mol
InChI Key: QHCOOFPIRFUGCB-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-hydroxyacetonitrile: is an organic compound with the molecular formula C6H9NO It is characterized by a cyclobutyl group attached to a hydroxyacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-hydroxyacetonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime, which is then dehydrated to yield the desired nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Cyclobutyl-2-hydroxyacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A ketone with a similar cyclobutyl structure.

    Cyclobutylamine: An amine derivative of cyclobutane.

    Cyclobutanol: An alcohol with a cyclobutyl group.

Uniqueness

2-Cyclobutyl-2-hydroxyacetonitrile is unique due to the presence of both a nitrile and a hydroxy group attached to a cyclobutyl ring

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-cyclobutyl-2-hydroxyacetonitrile

InChI

InChI=1S/C6H9NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-3H2

InChI Key

QHCOOFPIRFUGCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C#N)O

Origin of Product

United States

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